molecular formula C12H18N2O3S B14076572 3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate

3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate

Cat. No.: B14076572
M. Wt: 270.35 g/mol
InChI Key: PBMACZKXPCLCMS-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties. This compound is characterized by the presence of an amino group, a nitrile group, and a sulfonate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate typically involves the reaction of 3-Amino-2,2-dimethylpropanenitrile with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Oxidation: Potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Formation of substituted amines.

    Reduction: Conversion of nitrile to primary amine.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments. These interactions enable the compound to modulate various biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,2-dimethylpropanenitrile
  • 4-Methylbenzenesulfonate
  • 3-Amino-2,2-dimethylpropanenitrile hydrochloride

Uniqueness

3-Amino-2,2-dimethylpropanenitrile 4-methylbenzenesulfonate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both an amino group and a nitrile group allows for diverse chemical transformations, while the sulfonate group enhances its solubility and stability. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

3-amino-2,2-dimethylpropanenitrile;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C5H10N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3-6)4-7/h2-5H,1H3,(H,8,9,10);3,6H2,1-2H3

InChI Key

PBMACZKXPCLCMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CN)C#N

Origin of Product

United States

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